N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving components structurally similar to N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, have shown potent cytotoxic activities against various cancer cell lines. These compounds, derived from reactions of primary amines with specific diones, exhibited significant growth inhibitory properties, with IC(50) values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives were even curative against colon tumors in mice, highlighting their potential as leads in anticancer drug development (Deady et al., 2003).
Antitumor and Antioxidant Activities
Cyanoacetamide derivatives have been explored for their synthesis, antitumor, and antioxidant activities. Specifically, compounds featuring cyano and dimethoxyphenyl groups, akin to the structure of interest, have been synthesized and evaluated for their effectiveness against tumor cells and free radicals. These studies provide insight into the compound's potential utility in designing new therapeutic agents with antitumor and antioxidant properties (Bialy & Gouda, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)12-8-13(21-20-12)17(22)19-14(9-18)11-6-5-7-15(23-3)16(11)24-4/h5-8,10,14H,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJPMPWSOURQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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